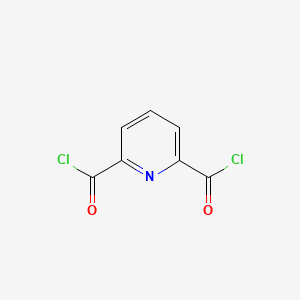

2,6-Pyridinedicarbonyl dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,6-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHOGODUVLQCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958483 | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-94-4 | |

| Record name | 2,6-Pyridinedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Pyridinedicarbonyl Dichloride

Introduction

2,6-Pyridinedicarbonyl dichloride, with the CAS number 3739-94-4, is a highly reactive organic compound that serves as a pivotal building block in supramolecular chemistry, medicinal chemistry, and materials science.[1][2][3][4] Its rigid pyridine (B92270) core and two reactive acyl chloride functionalities allow for the construction of complex molecular architectures, including macrocycles, polymers, and novel ligands for metal coordination. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 3739-94-4 | [1][2][4][5][6] |

| Molecular Formula | C₇H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 204.01 g/mol | [1][2][4] |

| Appearance | White to brown crystalline powder/crystals | [1] |

| Melting Point | 56-58 °C | [1][4][5] |

| Boiling Point | 284 °C | [4][5] |

| Density | 1.506 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in acetone (B3395972) and diethyl ether | [1][7] |

| Vapor Pressure | 0.00292 mmHg at 25°C | [1] |

| Refractive Index | 1.576 | [1] |

| Flash Point | 126.007 °C | [1] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[3][8][9] Adherence to appropriate safety protocols is crucial to minimize risks.

| Hazard Information | Precautionary Measures |

| Causes severe skin burns and eye damage (H314)[2][10]. | Wear protective gloves, clothing, eye, and face protection (P280)[10]. |

| May cause respiratory irritation[8]. | Do not breathe dust/fume/gas/mist/vapors/spray (P260)[10]. Use only in a well-ventilated area[8]. |

| Harmful if swallowed or inhaled (H302 + H332)[4]. | Wash thoroughly after handling (P264)[10]. If swallowed, rinse mouth and do not induce vomiting[10]. If inhaled, move to fresh air[10]. |

| Moisture sensitive; reacts with water[3][9]. | Store in a dry, cool, and well-ventilated place in a tightly closed container[8][9]. Protect from moisture[8][9]. |

| Incompatible with water, strong bases, and strong oxidizing agents[9]. | Avoid contact with incompatible materials[9]. |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for a variety of complex organic molecules. Its bifunctional nature makes it an ideal candidate for polymerization and macrocyclization reactions. Key applications include:

-

Synthesis of Macrocycles: It is a crucial reagent in the preparation of pyridine-based polyamido-polyester optically active macrocycles.[1][4][11]

-

Preparation of Schiff Bases: It serves as a starting material for the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, which have been investigated for their potential antimicrobial properties.[1][4]

-

Ligand Development: The pyridine nitrogen and the amide functionalities derived from it can chelate metal ions, making it a valuable component in the design of novel ligands.

-

Fluorescent Probes: It is used in the synthesis of molecules like N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide, which have applications in fluorescence spectroscopy.[1][4]

Experimental Protocols

Synthesis of this compound

This protocol details the preparation of the title compound from its corresponding dicarboxylic acid.

Reaction: Pyridine-2,6-dicarboxylic acid is converted to this compound using thionyl chloride or oxalyl chloride.

Methodology:

-

Using Thionyl Chloride:

-

Suspend pyridine-2,6-dicarboxylic acid (0.52 mmol, 105 mg) in thionyl chloride (7 mL).[10]

-

Heat the mixture to reflux and maintain for 3 hours.[10]

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield a white solid.[10]

-

The crude product can be used in subsequent steps without further purification.[10]

-

-

Using Oxalyl Chloride:

-

Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (B109758) (DCM, 30-50 mL).

-

Add a catalytic amount of dimethylformamide (DMF, 5-10 drops).

-

Add oxalyl chloride (4-6 equivalents) dropwise to the suspension.

-

Stir the mixture vigorously at room temperature for 3-4 hours until a clear solution is formed.

-

Remove the solvent and volatile residues using a rotary evaporator.

-

Further remove any remaining residues by azeotropic distillation with anhydrous toluene.

-

The resulting crude acid chloride should be dried under vacuum and used immediately.

-

Synthesis of Pyridine-Bridged 2,6-bis-carboxamide Schiff's Bases

This protocol exemplifies the use of this compound in the synthesis of more complex molecules with potential biological activity.[1][2]

Reaction: A multi-step synthesis starting with the coupling of this compound with an amino acid ester, followed by hydrazinolysis and condensation with an aldehyde.

Methodology:

-

Synthesis of 2,6-bis-carboxamide pyridine methyl esters:

-

Hydrazinolysis to form bis-hydrazides:

-

Treat the resulting 2,6-bis-carboxamide pyridine methyl esters with hydrazine (B178648) hydrate (B1144303) in absolute ethanol.[1][2]

-

This step converts the methyl esters to hydrazides.

-

-

Formation of Schiff's Bases:

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its ability to readily react with nucleophiles to form stable amide bonds makes it a cornerstone for the construction of intricate molecular designs. A thorough understanding of its properties and safe handling procedures is paramount for its effective and secure utilization in research and development, particularly in the quest for new therapeutic agents and advanced materials.

References

- 1. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound 97 3739-94-4 [sigmaaldrich.com]

- 5. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]

- 6. WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]

- 10. Item - Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride - figshare - Figshare [figshare.com]

- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-Pyridinedicarbonyl dichloride from dipicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-pyridinedicarbonyl dichloride from dipicolinic acid (pyridine-2,6-dicarboxylic acid). This document provides a comprehensive overview of the prevalent synthetic methodologies, including detailed experimental protocols, quantitative data, and a comparative analysis of common chlorinating agents. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a highly reactive acyl chloride and a pivotal building block in synthetic organic chemistry. Its bifunctional nature, featuring two acyl chloride groups on a pyridine (B92270) scaffold, makes it an essential precursor for the synthesis of a diverse range of compounds. These include complex macrocycles, polyamides, polyesters, and various Schiff bases, many of which exhibit significant biological and pharmaceutical properties. The reliable and efficient synthesis of this compound is therefore of critical importance. This guide focuses on the conversion of the readily available dipicolinic acid to its corresponding diacyl chloride.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, dipicolinic acid, and the final product, this compound, is presented below for easy reference.

| Property | Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) | This compound |

| CAS Number | 499-83-2[1] | 3739-94-4[2] |

| Molecular Formula | C₇H₅NO₄[1] | C₇H₃Cl₂NO₂[2] |

| Molecular Weight | 167.12 g/mol [1] | 204.01 g/mol [2] |

| Appearance | White crystalline powder[3] | White to brown crystalline powder[2] |

| Melting Point | 248-250 °C (decomposes) | 56-58 °C[2] |

| Boiling Point | ~463.7 °C at 760 mmHg (Predicted) | 284 °C[2] |

| Solubility in Water | 5 g/L at 25 °C[3][4] | Insoluble, reacts with water[2] |

| Moisture Sensitivity | No | Yes[2] |

Synthetic Methodologies

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For the preparation of this compound from dipicolinic acid, two primary methods are widely employed, utilizing either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agent.

Thionyl Chloride Method

This is a classic and frequently utilized method due to the volatility of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product.

Oxalyl Chloride Method

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride. The reaction typically proceeds at room temperature and the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are also gaseous.

Experimental Protocols

Detailed experimental procedures for the two primary synthetic routes are provided below.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established literature procedures for the conversion of dipicolinic acid to this compound.

Procedure:

-

To 105 mg (0.52 mmol) of pyridine-2,6-dicarboxylic acid in a round-bottom flask, add 7 mL of thionyl chloride.[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting white solid is this compound, which can be used in subsequent reactions without further purification.[2]

Note: A specific yield for this reaction is not provided in the cited literature.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This general procedure is effective for the conversion of dicarboxylic acids to their corresponding diacyl chlorides.

Procedure:

-

Suspend pyridine-2,6-dicarboxylic acid in 30-50 mL of dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops).

-

Slowly add 4-6 equivalents of oxalyl chloride to the suspension.

-

Stir the mixture vigorously at room temperature for 3-4 hours, or until a clear solution is formed.

-

Remove the solvent and any volatile residues using a rotary evaporator under reduced pressure.

-

To remove any remaining traces of impurities, perform an azeotropic distillation with anhydrous toluene.

Note: A specific yield for the synthesis of this compound using this method is not explicitly reported.

Comparative Analysis of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with catalytic DMF |

| Reaction Conditions | Typically requires heating (reflux).[2] | Often proceeds at room temperature.[5] |

| Byproducts | SO₂ (gas), HCl (gas).[6] | CO₂ (gas), CO (gas), HCl (gas).[7] |

| Reactivity | Highly reactive, may not be suitable for sensitive substrates.[6] | Generally milder and more selective.[6][7] |

| Work-up | Removal of excess reagent, often by distillation.[2] | Removal of solvent and excess reagent by evaporation, may require azeotropic distillation.[5] |

| Cost | Generally less expensive.[7] | More expensive.[7] |

| Safety Considerations | Corrosive and toxic; reacts violently with water. Byproduct SO₂ is a toxic gas. | Corrosive and toxic; reacts with water. Byproduct CO is a toxic gas. One of the minor byproducts from the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[7] |

Visualizing the Synthesis

To aid in the understanding of the synthetic process, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation of dipicolinic acid.

References

- 1. Dipicolinic acid(499-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]

- 3. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dipicolinic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,6-Pyridinedicarbonyl Dichloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-pyridinedicarbonyl dichloride, a key building block in synthetic chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, and provides detailed experimental protocols for its synthesis and subsequent reactions. The information is presented to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a derivative of pyridine (B92270), featuring two acyl chloride functional groups at the 2 and 6 positions of the pyridine ring.

IUPAC Name: Pyridine-2,6-dicarbonyl dichloride[1]

Synonyms: 2,6-Pyridinedicarbonyl chloride, Pyridine-2,6-dicarboxylic acid dichloride[2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NO₂ | [1] |

| Molecular Weight | 204.01 g/mol | [1] |

| CAS Number | 3739-94-4 | [1] |

| Appearance | White to brown crystalline powder, crystals, or chunks | [3] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 284 °C | [2] |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Solvent/Technique | Chemical Shift (δ, ppm) or Wavenumber (ν, cm⁻¹) | Assignment |

| ¹H NMR | DMSO-d₆ | 8.24 - 8.30 | Aromatic Protons |

| ¹³C NMR | CDCl₃ | 168.0, 150.0, 138.0, 128.0 | C=O, C2/C6, C4, C3/C5 |

| FTIR | KBr Pellet | ~1750, ~1250 | C=O stretch, C-Cl stretch |

Synthetic Pathways and Logical Workflow

The following diagram illustrates the synthesis of this compound from its corresponding dicarboxylic acid and its subsequent utility in the synthesis of pyridine-2,6-dicarboxamides, which are of significant interest in medicinal and supramolecular chemistry.

Caption: Synthetic route to this compound and its reaction.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative amidation reaction are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of pyridine-2,6-dicarboxylic acid to its corresponding diacyl chloride using thionyl chloride.

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum source

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add pyridine-2,6-dicarboxylic acid (1.0 eq).

-

In a fume hood, carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours.[3][4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This step should be performed with care in a well-ventilated fume hood and with appropriate trapping of the volatile and corrosive byproducts.

-

The resulting crude this compound is typically a white to brown solid and can be used in the next step without further purification.

Protocol 2: Synthesis of N,N'-Disubstituted Pyridine-2,6-dicarboxamides

This protocol outlines a general procedure for the reaction of this compound with a primary amine to form the corresponding dicarboxamide.

Materials:

-

This compound

-

Primary amine (e.g., aniline, 2-aminopyridine) (2.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (B128534) (Et₃N) (2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (2.0 eq) and triethylamine (2.0 eq) in anhydrous DCM or a 1:1 mixture of DCM/THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N,N'-disubstituted pyridine-2,6-dicarboxamide can be purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to 2,6-Pyridinedicarbonyl Dichloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarbonyl dichloride is a highly reactive organic compound that serves as a critical building block in the synthesis of a wide array of novel molecules, particularly in the fields of medicinal chemistry and materials science. Its pyridine (B92270) core and two acyl chloride functional groups make it a versatile precursor for the construction of complex macrocycles, polymers, and Schiff bases with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in synthesis, and its applications in the development of new antimicrobial agents.

Core Molecular and Physical Properties

This compound, with the chemical formula C₇H₃Cl₂NO₂, is a solid at room temperature.[1][2][3][4][5][6][7] Its molecular weight is 204.01 g/mol .[1][2][3][4][5][8] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₂[1][2][6][9] |

| Molecular Weight | 204.01 g/mol [5][8] |

| Appearance | White to brown crystalline powder or crystals[1] |

| Melting Point | 56-58 °C[1] |

| Boiling Point | 284 °C |

| Density | 1.506 g/cm³[1] |

| Solubility | Insoluble in water[1] |

| CAS Number | 3739-94-4[1][2][5][6] |

Synthesis of Bioactive Compounds from this compound

This compound is a key starting material for the synthesis of various compounds that have been investigated for their biological activities. Below are detailed experimental protocols for the synthesis of chiral macrocyclic pyridines and pyridine-bridged Schiff bases, which have shown promise as antimicrobial and antifungal agents.[1][2][3][9]

Experimental Protocol 1: Synthesis of Chiral Linear and Macrocyclic Bridged Pyridines

This protocol outlines a multi-step synthesis starting from this compound to produce chiral linear and macrocyclic pyridine derivatives. These compounds have been screened for their bactericidal and fungicidal activities.[1][3]

Step 1: Synthesis of 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate (3)

-

To a solution of D-alanyl methyl ester (0.206 g, 2 mmol) in dichloromethane (B109758) (15 mL) at -10 °C, add this compound (0.204 g, 1 mmol) with stirring.[1]

-

Add triethylamine (B128534) (0.2 mL, 2 mmol) dropwise to the reaction mixture, maintaining a slightly basic pH (~8).[1]

-

Continue stirring for 3 hours at -15 °C and then for 12 hours at room temperature.[1]

-

Wash the reaction mixture with water, 1N hydrochloric acid, and 1N sodium bicarbonate, and then dry it over anhydrous calcium chloride.[1]

-

Evaporate the solvent under reduced pressure to obtain the solid product, which can be further purified by crystallization.[1]

Step 2: Synthesis of N²,N⁶-Bis(1-hydrazinyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide (4)

-

Reflux a mixture of the product from Step 1 (0.24 g, 1 mmol) and hydrazine (B178648) hydrate (B1144303) (0.8 mL, 16 mmol) in absolute ethanol (B145695) (50 mL) for 6 hours.[1]

Step 3: Synthesis of Macrocyclic Pyridines (e.g., 10 and 11)

-

React the bis-hydrazide (4) with 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride to yield the corresponding macrocyclic octacarboxaamide pyridines.[1][3]

Experimental Protocol 2: Synthesis of Pyridine-Bridged 2,6-bis-carboxamide Schiff Bases

This protocol describes the synthesis of pyridine-bridged Schiff bases, which have also been evaluated for their antimicrobial properties.[2][9]

Step 1: Synthesis of 2,6-bis-carboxamide pyridine methyl esters (2a,b)

-

Couple this compound (1) with L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride.[2]

Step 2: Synthesis of bis-hydrazides (3a,b)

-

Treat the 2,6-bis-esters (2a,b) with hydrazine hydrate in absolute ethanol to afford the corresponding 2,6-bis-hydrazides.[2]

Step 3: Synthesis of Schiff Bases (4a-f and 5a-f)

-

React the bis-hydrazides (3a,b) with appropriate aromatic or heterocyclic aldehydes to yield the final pyridine-bridged 2,6-bis-carboxamide Schiff's bases.[2]

Synthetic Workflow and Logical Relationships

The synthesis of potential antimicrobial and antifungal agents from this compound follows a logical multi-step progression. The initial reaction involves the formation of amide bonds, followed by hydrazinolysis to introduce reactive hydrazide groups. These groups are then condensed with various aldehydes or anhydrides to generate the final bioactive molecules. This workflow is a common strategy in drug discovery to create a library of related compounds for biological screening.

Caption: Synthetic workflow for bioactive compounds.

Applications in Drug Development

The primary application of this compound in drug development is its use as a scaffold to synthesize libraries of compounds for biological screening.[5][7][10][11] The resulting pyridine-containing macrocycles and Schiff bases have been shown to exhibit significant antimicrobial and antifungal activities.[1][2][3][9] This makes this compound a valuable starting material for the discovery of new lead compounds in the fight against infectious diseases.

Conclusion

This compound is a versatile and valuable reagent for chemists and pharmaceutical scientists. Its reactivity allows for the straightforward synthesis of complex molecules with interesting biological properties. The experimental protocols and synthetic workflows provided in this guide offer a solid foundation for researchers looking to explore the potential of this compound in their own drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 3739-94-4 [sigmaaldrich.com]

- 6. Pyridine-2,6-dicarbonyl dichloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Pyridine-2,6-dicarbonyl dichloride, 97% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.com [scientificlabs.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

Navigating the Solubility of 2,6-Pyridinedicarbonyl Dichloride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2,6-Pyridinedicarbonyl dichloride, a pivotal reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This document provides researchers, scientists, and drug development professionals with the available solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental and logical workflows.

Core Topic: Solubility Profile of this compound

This compound is a reactive compound frequently employed in the synthesis of polymers, macrocycles, and various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and overall process optimization. While extensive quantitative solubility data remains elusive in publicly available literature, this guide consolidates the existing qualitative information to aid in solvent selection and experimental design.

Data Presentation: Qualitative Solubility Overview

The solubility of this compound has been qualitatively described in various sources. The following table summarizes these findings. It is important to note that the compound is moisture-sensitive and will decompose in the presence of water.

| Organic Solvent | Solubility | Observations and Remarks |

| Acetone | Soluble | A 5% w/v solution results in a clear solution, indicating a solubility of at least 5 g/100 mL at room temperature.[1] |

| Diethyl Ether | Soluble | The compound is reported to be soluble in diethyl ether.[2] |

| Tetrahydrofuran (THF) | Low Solubility | Described as having very low solubility in most common organic solvents, with THF being explicitly mentioned in the context of a reaction where its low solubility impacted the outcome. |

| Chlorinated Solvents | Soluble | While specific chlorinated solvents were not detailed, a derivative of the parent dicarboxylic acid showed high solubility in these solvents, suggesting potential solubility for the dichloride as well. |

| Aromatic Solvents | Soluble | Similar to chlorinated solvents, the high solubility of a related derivative in aromatic solvents suggests that this compound may also be soluble in this class of solvents. |

| Water | Insoluble | Reacts with water, leading to decomposition.[1][3][4][5][6] |

Experimental Protocols: Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a standard method that can be adapted for specific laboratory conditions and safety requirements.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice (e.g., Acetone, Diethyl Ether, THF)

-

Scintillation vials or small flasks with secure caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation and ingress of atmospheric moisture.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to remain undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow for solubility determination and the logical relationship between solubility and reaction conditions.

References

- 1. This compound | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. lookchem.com [lookchem.com]

- 5. This compound(3739-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]

Reactivity of 2,6-Pyridinedicarbonyl Dichloride with Nucleophiles: An In-depth Technical Guide

Abstract

2,6-Pyridinedicarbonyl dichloride is a highly reactive, trifunctional building block pivotal in the synthesis of a diverse array of complex molecules, including macrocycles, polymers, and pharmacologically active compounds. Its reactivity is dominated by the two electrophilic acyl chloride moieties, which readily undergo nucleophilic acyl substitution. The central pyridine (B92270) ring, being electron-deficient, influences the reactivity of these functional groups. This technical guide provides a comprehensive overview of the reactivity of this compound with common classes of nucleophiles—specifically nitrogen, oxygen, and sulfur nucleophiles. It includes a compilation of quantitative data, detailed experimental protocols derived from peer-reviewed literature, and visualizations of reaction mechanisms and workflows to serve as a practical resource for laboratory scientists.

Core Reactivity Principles

The fundamental reaction mechanism governing the chemistry of this compound is nucleophilic acyl substitution . The carbonyl carbons of the acyl chloride groups are highly electrophilic due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the pyridine ring. Nucleophiles readily attack these carbons, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, resulting in the formation of a new bond between the carbonyl carbon and the nucleophile.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, particularly primary and secondary amines, is a robust and widely used method for synthesizing pyridine-2,6-dicarboxamides. These reactions are typically high-yielding and proceed under mild conditions. The use of a bifunctional diamine leads to the formation of polyamides, which have applications in materials science.[1][2]

Data Presentation: Reactions with Amine Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

| D-alanyl methyl ester | Triethylamine (B128534), Dichloromethane (B109758), -15°C to RT | 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate | High (not specified) | [3] |

| 3-Nitroaniline | Triethylamine, DCM/THF (1:1), 0°C to RT, 24h | N2,N6-bis(3-nitrophenyl)pyridine-2,6-dicarboxamide | Good (not specified) | [4] |

| 2-Aminopyridine | Triethylamine, DCM/THF (1:1), 0°C to RT, 24h | N2,N6-di(pyridin-2-yl)pyridine-2,6-dicarboxamide | Good (not specified) | [4] |

| 1-Pyrenemethylamine HCl | Base | N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide | - | |

| Chiral diamine dihydrobromides | - | Pyridine-based polyamido-polyester optically active macrocycles | - | [5] |

Experimental Protocol: Synthesis of 2,6-bis-(methyl-D-alanylcarbonyl)pyridine carboxylate[3]

-

Reaction Setup: In a suitable flask, dissolve D-alanyl methyl ester (2 mmol) and this compound (1 mmol) in dichloromethane (15 mL).

-

Cooling: Cool the reaction mixture to -10°C with continuous stirring.

-

Base Addition: Add triethylamine (2 mmol) dropwise to the mixture, maintaining a slightly basic pH of approximately 8.

-

Reaction: Continue stirring at -15°C for 3 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Wash the reaction mixture sequentially with water, 1N hydrochloric acid, and 1N sodium bicarbonate, followed by a final wash with water.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Evaporate the solvent under reduced pressure to yield the solid product.

-

Purification: Crystallize the obtained solid from an appropriate solvent.

Caption: Experimental workflow for amide synthesis.[3]

Reactivity with Oxygen Nucleophiles

This compound reacts with alcohols and phenols to form the corresponding diesters. These reactions often require a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[6] Hydrolysis, the reaction with water, is a common side reaction that leads to the formation of the parent 2,6-pyridinedicarboxylic acid. This can be minimized by using anhydrous solvents and reagents.

Data Presentation: Reactions with Alcohol Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Methanol (B129727) (MeOH) | Anhydrous CuCl₂, excess anhydrous NEt₃, 16h at RT | Forms a Cu(II) complex with the in situ formed dimethyl ester | [7] |

| Phenol (PhOH) | Anhydrous CuCl₂, excess NEt₃, 50°C, 96h | Forms a Cu(II) complex with the in situ formed diphenyl ester | [7] |

| Water (H₂O) | Moist MeOH, CuCl₂·2H₂O, excess NEt₃ | 2,6-pyridinedicarboxylic acid (via hydrolysis), which then forms a Cu(II) complex | [7] |

Experimental Protocol: One-Pot Synthesis of (HNEt₃)[Cu(pydicMe₂)Cl₃][8]

-

Reaction Setup: Dissolve this compound (100 mg, 0.5 mmol) in 15 mL of dried methanol.

-

Addition of Reagents: Add anhydrous CuCl₂ (67 mg, 0.5 mmol) followed by excess anhydrous triethylamine (1 mL).

-

Reaction: Stir the reaction mixture at ambient temperature for 16 hours.

-

Isolation: Evaporate the resulting green solution to dryness.

-

Purification: Recrystallize the residue from methanol solution to yield the final product as green-brown crystals (175 mg, 75% yield).

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as hydrogen sulfide (B99878) (H₂S) or its salts, react with this compound to yield dithiocarboxylic acids. This reaction provides a direct route to important sulfur-containing pyridine derivatives.

Data Presentation: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Reference |

| Sodium Hydrosulfide (NaHS) | Saturated NaHS in water, 2h; then 2N HCl to pH 1.6 | Pyridine-2,6-dithiocarboxylic acid (PDTC) | [8] |

| Hydrogen Sulfide (H₂S) | H₂S in pyridine | Pyridinium salt of pyridinium-2,6-dicarbothioate | [9] |

Experimental Protocol: Synthesis of Pyridine-2,6-dithiocarboxylic acid (PDTC)[9]

-

Reaction Setup: Add this compound (417 mg, 2.04 mmol) to 10 mL of a saturated aqueous solution of NaHS.

-

Reaction: Stir the mixture for 2 hours at room temperature.

-

Acidification: Add 2N HCl dropwise to the solution to lower the pH to 1.6, and continue stirring for an additional 50 minutes. This will cause the product to precipitate.

-

Isolation: Collect the precipitated product by partition with dichloromethane (DCM).

-

Drying: Dry the DCM extract under a gentle stream of argon to afford the product as a white solid (232 mg).

-

Purification: Further purification can be achieved via silica (B1680970) gel column chromatography.

Summary of Synthetic Pathways

This compound serves as a central precursor for various classes of compounds, dictated by the choice of nucleophile. The primary synthetic transformations are summarized below.

Caption: Synthetic pathways from this compound.

Conclusion

This compound exhibits predictable and versatile reactivity towards a range of nucleophiles. The formation of amides, esters, and thioacids proceeds readily under well-defined conditions, making this compound an invaluable precursor in medicinal chemistry, polymer science, and materials research. The protocols and data summarized in this guide offer a practical foundation for researchers aiming to leverage the synthetic potential of this important chemical intermediate. Standard laboratory precautions for handling corrosive and moisture-sensitive acyl chlorides should be strictly followed.[10]

References

- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 3739-94-4 [sigmaaldrich.com]

- 6. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]

- 10. This compound | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,6-Pyridinedicarbonyl Dichloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-Pyridinedicarbonyl dichloride (CAS No. 3739-94-4), a key reagent in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of this compound has been elucidated through a variety of spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the pyridine (B92270) ring and the presence of the carbonyl chloride functional groups.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a signal in the aromatic region.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.24 - 8.30 | m | Pyridine-H (3,4,5) |

¹³C NMR Data

While a definitive peak list for the ¹³C NMR spectrum is not widely available in public databases, the existence of a spectrum has been confirmed.[2] Based on the structure, four distinct carbon signals are expected: one for the carbonyl carbons, and three for the pyridine ring carbons (C2/C6, C3/C5, and C4).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the aromatic ring and the acyl chloride functional groups. Although a detailed peak list is not publicly available, the spectrum is available through various databases.[2] Key expected absorptions include:

-

C=O Stretching: A strong absorption band characteristic of acyl chlorides.

-

C-Cl Stretching: Absorption in the fingerprint region.

-

Aromatic C-H and C=C Stretching: Bands indicative of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry data, obtained through Gas Chromatography-Mass Spectrometry (GC-MS), reveals the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 168 | High | [M-Cl]+ |

| 170 | Moderate | Isotopic peak of [M-Cl]+ |

| 140 | Moderate | [M-2Cl]+ or subsequent fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian).

-

¹H NMR:

-

Frequency: 300-500 MHz

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Frequency: 75-125 MHz

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A FT-IR spectrometer (e.g., Bruker IFS 85).[2]

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition:

-

Instrument: A GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 280 °C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,6-Pyridinedicarbonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,6-pyridinedicarbonyl dichloride. In the absence of specific, publicly available experimental data on this compound, this guide synthesizes information from safety data sheets, general chemical principles of acyl chlorides, and thermal analysis data of related compounds. It outlines the known physical and chemical properties, discusses potential thermal decomposition pathways and products, and provides detailed hypothetical experimental protocols for future thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. This document is intended to be a valuable resource for professionals who handle or utilize this compound and require a thorough understanding of its thermal characteristics.

Introduction

This compound is a highly reactive bifunctional molecule, featuring two acyl chloride groups attached to a central pyridine (B92270) ring. This structure makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, advanced polymers, and complex macrocycles. A critical aspect of the safe and effective use of such reactive intermediates is a comprehensive understanding of their thermal stability. Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts and pose significant safety risks in both laboratory and industrial environments. This guide consolidates the available information on the thermal properties of this compound and presents a framework for its systematic experimental investigation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃Cl₂NO₂[1] |

| Molecular Weight | 204.01 g/mol [1] |

| Appearance | White to brown solid (crystals, crystalline powder, or fused solid)[2] |

| Melting Point | 56-62 °C[2] |

| Boiling Point | 284 °C (decomposes) |

| Solubility | Reacts with water. Soluble in acetone.[2][3] |

| Chemical Stability | Stable under normal temperatures and pressures. It is sensitive to moisture.[4] |

Thermal Stability and Decomposition

General Reactivity and Expected Decomposition Products

Acyl chlorides are known to be thermally labile and can undergo decomposition upon heating. The thermal degradation of this compound is anticipated to initiate through the cleavage of the carbon-chlorine and carbon-carbonyl bonds. While the pyridine ring is comparatively more stable, it is also susceptible to degradation at elevated temperatures.

Upon decomposition, the following hazardous products are expected to be formed:

-

Hydrogen chloride (HCl): Likely formed through the reaction of the chloride with any available proton sources, such as residual moisture.[4]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): Resulting from the fragmentation of the carbonyl groups.[4]

-

Nitrogen oxides (NOx): These can be generated from the decomposition of the pyridine ring at high temperatures.[4]

-

Other toxic and irritating fumes and gases. [4]

Proposed Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition profile of this compound, the following detailed experimental protocols for TGA and DSC are proposed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) should be placed in an inert sample pan (e.g., alumina (B75360) or platinum). Given its moisture sensitivity, all sample handling must be conducted in a dry, inert atmosphere, such as within a glove box.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon should be used as a purge gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Heating Rate: For an initial survey, a linear heating rate of 10 °C/min is recommended. To investigate the kinetics of decomposition, additional experiments should be performed at varying heating rates (e.g., 5, 15, and 20 °C/min).

-

Temperature Range: The sample should be heated from ambient temperature (e.g., 25 °C) to a final temperature that ensures complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass versus temperature) should be analyzed to determine the onset temperature of decomposition (T_onset), the temperature at which the maximum rate of decomposition occurs (T_max), and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify and resolve distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect and quantify any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 2-5 mg) should be hermetically sealed in an appropriate sample pan (e.g., aluminum or gold-plated stainless steel) to prevent volatilization and reaction with the atmosphere. Sample preparation must be performed in a dry environment.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of nitrogen or argon should be maintained with a constant flow rate.

-

Heating Rate: A heating rate of 10 °C/min is generally suitable.

-

Temperature Program:

-

An initial heating scan from ambient temperature to a temperature just above the melting point will allow for the observation of the melting transition.

-

A subsequent heating scan to higher temperatures (e.g., 400 °C) will be necessary to observe any decomposition events.

-

-

-

Data Analysis: The DSC curve (heat flow versus temperature) is analyzed to determine the melting point (the peak temperature of the endotherm), the enthalpy of fusion (calculated from the area under the melting peak), and the onset temperature and enthalpy of any exothermic or endothermic decomposition events.

Visualizations

Plausible Thermal Decomposition Pathway

The following diagram illustrates a simplified, plausible pathway for the initial stages of the thermal decomposition of this compound.

Caption: Plausible initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical workflow for the thermal analysis of a chemical compound such as this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While this compound is a valuable and versatile chemical reagent, a comprehensive and experimentally verified understanding of its thermal stability and decomposition profile is currently absent from the accessible scientific literature. This technical guide has served to summarize the known physicochemical properties and to provide a theoretical framework for its thermal behavior, drawing upon the general characteristics of acyl chlorides. The detailed TGA and DSC experimental protocols proposed herein offer a clear and systematic path for researchers to acquire the necessary quantitative data. Obtaining this data is crucial for ensuring the safe handling and application of this compound. Further dedicated research in this area is strongly recommended to fill the existing knowledge gap and to more precisely characterize the thermal hazards associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides using 2,6-Pyridinedicarbonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. The incorporation of rigid aromatic and heterocyclic structures, such as the pyridine (B92270) ring, can lead to materials with exceptional thermal stability, mechanical strength, and chemical resistance. 2,6-Pyridinedicarbonyl dichloride is a versatile monomer for the synthesis of such pyridine-containing polyamides. The nitrogen atom in the pyridine ring can also offer unique properties, such as improved solubility in certain solvents and the potential for post-polymerization modification, which is of interest in fields like drug delivery and advanced materials.[1][2]

These application notes provide detailed protocols for the synthesis of polyamides from this compound with both aliphatic and aromatic diamines via two primary methods: low-temperature solution polycondensation and interfacial polymerization.

Data Presentation

The properties of polyamides are highly dependent on the chemical structure of the diamine comonomer. The following tables summarize typical properties of polyamides synthesized from various diacid chlorides and diamines, which can be used as a reference for expected outcomes when using this compound.

Table 1: Thermal Properties of Aromatic Polyamides

| Diamine Structure | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Char Yield at 800 °C (%) | Reference |

| Various Aromatic Diamines | 241–359 | 480–492 | 47.8–56.7 | [3] |

| Pyridine-based Diamines | 213–317 | 414–531 (in N₂) | 38–54 | |

| 2,6-bis(4-aminobenzamido)pyridine | 244–283 | 420–453 | 49–71 | [1] |

Table 2: Mechanical Properties of Polyamide Films

| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Polyamides with Pyridine and Anthracene Units | 84–110 | 1.1–1.4 | 11.2–13.8 | |

| Polyimide Films with Pyridine Units | 72–90 | 1.8–2.4 | 5–12 | [3] |

Table 3: Inherent Viscosity and Molecular Weight of Pyridine-Containing Polymers

| Polymer Type | Inherent Viscosity (dL/g) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Reference |

| Pyridine-based Polyimides | 0.58–0.88 | - | - | [4] |

| Dendritic Polyamides | - | up to 5000 | - | [5] |

| Poly(hexamethylene furanamide) | - | 14,000 | - | [6] |

Experimental Protocols

Safety Precautions: this compound is a solid that is reactive and moisture-sensitive.[7] It should be handled in a dry environment, such as a glovebox or under an inert atmosphere. It is also classified as a substance that can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Low-Temperature Solution Polycondensation with Aromatic Diamines

This method is suitable for producing high-molecular-weight aromatic polyamides that are often soluble in polar aprotic solvents.

Materials:

-

This compound (1 equivalent)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine) (1 equivalent)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Anhydrous Lithium Chloride (LiCl)

-

Nitrogen or Argon gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen/Argon inlet and outlet

-

Dropping funnel

-

Ice bath

-

Beakers

-

Filtration apparatus

Procedure:

-

Diamine Solution Preparation: In a flame-dried three-necked flask under a slow stream of nitrogen, dissolve the aromatic diamine (1 equivalent) and anhydrous lithium chloride (5-10% of the solvent weight) in anhydrous NMP. Stir with a mechanical stirrer until all solids are dissolved.

-

Cooling: Cool the diamine solution to 0-5 °C using an ice bath.

-

Monomer Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature between 0 and 5 °C.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Washing: Collect the fibrous polymer by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers, LiCl, and solvent.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Interfacial Polymerization with Aliphatic Diamines

This is a rapid polymerization method that occurs at the interface of two immiscible liquids and is particularly suitable for the synthesis of polyamides from highly reactive aliphatic diamines.

Materials:

-

This compound (1 equivalent)

-

Aliphatic diamine (e.g., hexamethylenediamine) (1 equivalent)

-

Sodium hydroxide (B78521) (NaOH) (2 equivalents)

-

Dichloromethane (or another suitable organic solvent)

-

Distilled water

-

Methanol or Ethanol (B145695)

Equipment:

-

Beaker (250 mL)

-

Forceps or a glass rod

-

Stirring rod

-

Washing beakers

Procedure:

-

Aqueous Phase Preparation: In a 250 mL beaker, prepare an aqueous solution by dissolving the aliphatic diamine (1 equivalent) and sodium hydroxide (2 equivalents) in distilled water. The NaOH is used to neutralize the HCl byproduct of the reaction.

-

Organic Phase Preparation: In a separate beaker, dissolve this compound (1 equivalent) in dichloromethane.

-

Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase to create two distinct layers. A polymer film will form instantly at the interface.

-

Polymer Extraction: Using forceps or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn out as the polymerization continues at the interface.

-

Washing: Wash the collected polyamide rope thoroughly with a 50/50 mixture of ethanol and water, and then with pure water to remove any unreacted monomers and salts.

-

Drying: Allow the polyamide to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) to dry completely.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflows for polyamide synthesis.

Caption: Simplified reaction mechanism for polyamide formation.

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of dendritic polyamides via a convergent growth approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound 97 3739-94-4 [sigmaaldrich.com]

Application Notes and Protocols for the Interfacial Polymerization of Polyamides using 2,6-Pyridinedicarbonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyamides via interfacial polymerization utilizing 2,6-pyridinedicarbonyl dichloride as a key monomer. Polyamides derived from this pyridine-based monomer are of interest for their potential coordination properties, thermal stability, and unique macromolecular architecture, making them relevant for applications in advanced materials and drug delivery systems.

Introduction

Interfacial polymerization is a rapid and efficient method for producing high molecular weight polymers at the interface of two immiscible liquids.[1][2] This technique is particularly well-suited for the synthesis of polyamides from the reaction of a diamine and a diacid chloride.[3] One phase, typically aqueous, contains the diamine, while the other, an organic solvent, contains the diacid chloride.[2] Polymerization occurs instantaneously at the liquid-liquid interface.[1]

This compound is an aromatic diacid chloride containing a pyridine (B92270) ring.[4][5] Its incorporation into a polyamide backbone introduces a heterocyclic nitrogen atom, which can act as a coordination site for metal ions, impart specific solubility characteristics, and influence the thermal and mechanical properties of the resulting polymer. These features make such polyamides attractive for applications in specialty membranes, drug delivery matrices, and as functional materials.

This protocol outlines the synthesis of a polyamide from this compound and a representative aliphatic diamine, 1,6-hexanediamine (B7767898). The principles described can be adapted for other diamines to produce a variety of novel polyamides.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (≥97%)[5]

-

1,6-Hexanediamine (Hexamethylenediamine, ≥99%)

-

Dichloromethane (B109758) (DCM, ACS grade)[6]

-

Sodium carbonate (Na₂CO₃, anhydrous, ≥99.5%)

-

Deionized water

Equipment:

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Forceps

-

Glass rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven (for drying)

-

Analytical balance

Preparation of Monomer Solutions

Aqueous Phase (Diamine Solution):

-

Weigh 2.32 g of 1,6-hexanediamine and 4.24 g of sodium carbonate.

-

Dissolve both in 100 mL of deionized water in a 250 mL beaker.

-

Stir the solution until all solids have dissolved. The sodium carbonate is added to neutralize the HCl gas that is a byproduct of the polymerization reaction.[7]

Organic Phase (Diacid Dichloride Solution):

-

In a fume hood, carefully weigh 4.08 g of this compound.[8]

-

Dissolve the this compound in 100 mL of dichloromethane in a 250 mL beaker.

-

Stir gently until the solid is fully dissolved.

Interfacial Polymerization Procedure

-

Carefully pour the aqueous diamine solution on top of the organic diacid chloride solution in a 250 mL beaker. To minimize mixing, the aqueous solution can be poured slowly down the side of the beaker or onto the back of a spoon held just above the organic phase.

-

An immediate formation of a polymer film will be observed at the interface of the two liquids.[1]

-

Using a pair of forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of polyamide should form as fresh monomer diffuses to the interface and reacts.[7]

-

Wind the polymer rope onto a glass rod. Continue to pull the rope from the interface until one of the monomers is depleted.

-

The rate of removal of the polymer rope can affect the quality of the resulting film or fiber.[9]

Polymer Washing and Drying

-

Wash the collected polyamide rope thoroughly with deionized water to remove any unreacted diamine, sodium carbonate, and sodium chloride.

-

Subsequently, wash the polymer with a 50:50 (v/v) mixture of methanol and water to remove any remaining impurities and oligomers.

-

Finally, rinse the polymer with acetone to help remove water.

-

Press the polymer between sheets of filter paper to remove excess solvent.

-

Dry the polyamide in a vacuum oven at 60-70 °C for 12-24 hours or until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental parameters and expected properties for polyamides synthesized via interfacial polymerization. The data provided is illustrative and may vary based on specific reaction conditions and the diamines used.

Table 1: Experimental Parameters for Polyamide Synthesis

| Parameter | Value | Unit | Notes |

| Aqueous Phase | |||

| Diamine | 1,6-Hexanediamine | - | - |

| Diamine Concentration | 0.2 | mol/L | - |

| Base | Sodium Carbonate | - | HCl scavenger |

| Base Concentration | 0.4 | mol/L | - |

| Solvent | Deionized Water | - | - |

| Organic Phase | |||

| Diacid Dichloride | This compound | - | - |

| Diacid Dichloride Conc. | 0.2 | mol/L | - |

| Solvent | Dichloromethane | - | - |

| Reaction Conditions | |||

| Temperature | Room Temperature (~25) | °C | - |

| Reaction Time | Continuous removal | - | Reaction is instantaneous at the interface |

Table 2: Representative Properties of Pyridine-Containing Polyamides

| Property | Typical Value Range | Unit | Characterization Method |

| Yield | 70-90 | % | Gravimetric |

| Inherent Viscosity | 0.4 - 1.2 | dL/g | Dilute solution viscometry |

| Glass Transition Temp. (Tg) | 120 - 180 | °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 350 | °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | - | Solubility tests |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the interfacial polymerization of a polyamide from this compound and 1,6-hexanediamine.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. This compound 97 3739-94-4 [sigmaaldrich.com]

- 5. This compound 97 3739-94-4 [sigmaaldrich.com]

- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. This compound | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Pyridine-Based Macrocycles using 2,6-Pyridinedicarbonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based macrocycles are a class of compounds with significant interest in medicinal chemistry, supramolecular chemistry, and materials science. Their rigid, pre-organized structures make them excellent candidates for host-guest chemistry, catalysis, and as scaffolds for the development of novel therapeutics. The introduction of a pyridine (B92270) moiety into the macrocyclic framework imparts unique electronic and coordination properties. 2,6-Pyridinedicarbonyl dichloride is a versatile and commonly used starting material for the synthesis of these macrocycles, typically through reaction with various diamines or their derivatives. The high reactivity of the acyl chloride groups allows for the formation of robust amide linkages within the macrocyclic structure.

Application Notes

The High-Dilution Principle in Macrocyclization

The synthesis of macrocycles is often complicated by competing intermolecular polymerization reactions, which are thermodynamically favored over the desired intramolecular cyclization. To overcome this, the high-dilution principle is employed. This technique involves slowly adding the reactants to a large volume of solvent. By maintaining a very low concentration of the reactants, the probability of two reactive ends of the same molecule encountering each other to form a cyclic product is increased, while the likelihood of two different molecules reacting to form a polymer is minimized. Syringe pumps are often used to ensure a slow and constant addition rate.

[1+1] vs. [2+2] Cyclocondensation

The reaction of this compound with a diamine can lead to different macrocyclic products, primarily through [1+1] or [2+2] cyclocondensation.

-

[1+1] Cyclocondensation: One molecule of this compound reacts with one molecule of the diamine to form the smallest possible macrocycle.

-

[2+2] Cyclocondensation: Two molecules of the diacyl chloride react with two molecules of the diamine to form a larger macrocycle with a repeating dimeric structure.

The ratio of these products can be influenced by factors such as the length and rigidity of the diamine linker, the reaction concentration, and the temperature.

Chiral Macrocycles

The use of chiral diamines in the synthesis allows for the preparation of optically active macrocycles. These chiral hosts are of particular interest for applications in enantioselective recognition of guest molecules, asymmetric catalysis, and as probes for studying biological chirality.

Data Presentation: Synthesis of Pyridine-Based Macrocycles

The following table summarizes various synthetic approaches to pyridine-based macrocycles starting from this compound or its derivatives.

| Diamine/Reactant | Macrocycle Product(s) | Reaction Conditions | Yield (%) | Reference |

| Chiral Diamine Dihydrobromide 2a | [1+1] Macrocycle 3a and [2+2] Macrocycle 3c | High dilution in CH2Cl2, Et3N, room temperature | Not specified in abstract | [1] |

| Chiral Diamine Dihydrobromide 2b | [1+1] Macrocycle 3b and [2+2] Macrocycle 3d | High dilution in CH2Cl2, Et3N, room temperature | Not specified in abstract | [1] |

| Chiral Diamine Dihydrobromide 2c | [1+1] Macrocycle 3e | High dilution in CH2Cl2, Et3N, room temperature | Not specified in abstract | [1] |